molecular formula C17H19N5O2S2 B12257364 ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12257364
M. Wt: 389.5 g/mol
InChI Key: QHZLGHPYGSORCE-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and various functional groups, including sulfanyl and carboxylate groups

Preparation Methods

The synthesis of ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, including the formation of the triazole and pyrimidine rings. One common synthetic route involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions typically include the use of a catalyst, such as an acid or a base, and heating to promote the cyclization process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its neuroprotective and anti-neuroinflammatory properties, making it a candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, its unique structure allows for further functionalization, making it a versatile scaffold for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets and pathways involved in neuroprotection and anti-inflammatory responses. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its potential therapeutic effects in protecting neuronal cells and reducing inflammation.

Comparison with Similar Compounds

Similar compounds to ethyl 6-methyl-4-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other triazole-pyrimidine hybrids and derivatives of pyrimidine-6-carboxylate . These compounds share structural similarities but may differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C17H19N5O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 6-methyl-4-[1-(2-methylsulfanylphenyl)triazol-4-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H19N5O2S2/c1-4-24-16(23)14-10(2)18-17(25)19-15(14)11-9-22(21-20-11)12-7-5-6-8-13(12)26-3/h5-9,15H,4H2,1-3H3,(H2,18,19,25)

InChI Key

QHZLGHPYGSORCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)C3=CC=CC=C3SC)C

Origin of Product

United States

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